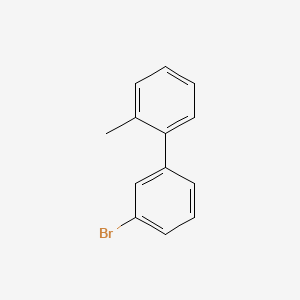

3'-Bromo-2-methyl-1,1'-biphenyl

Description

3'-Bromo-2-methyl-1,1'-biphenyl is a brominated biphenyl derivative featuring a methyl substituent at the 2-position and a bromine atom at the 3'-position of the biphenyl scaffold. For instance, 3'-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS: 146534-28-3) shares a similar backbone, with a molecular formula of C₁₄H₁₃Br and a molecular weight of 261.16 g/mol . Brominated biphenyls are typically solids at room temperature and serve as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a leaving group .

Properties

Molecular Formula |

C13H11Br |

|---|---|

Molecular Weight |

247.13 g/mol |

IUPAC Name |

1-bromo-3-(2-methylphenyl)benzene |

InChI |

InChI=1S/C13H11Br/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |

InChI Key |

HJBHIOWSBMIZRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Ethanol, toluene, or dioxane

Major Products:

Substituted Biphenyls: Formed through substitution reactions.

Complex Biphenyl Derivatives: Formed through coupling reactions.

Scientific Research Applications

While the search results do not directly focus on the applications of "3'-Bromo-2-methyl-1,1'-biphenyl," they do provide some related information that can be used to infer potential applications and synthesis methods.

Note: Search results refer to the compound "3-Bromo-2-methyl-1,1'-biphenyl" . It is important to note that "3'-Bromo-2-methyl-1,1'-biphenyl" and "3-Bromo-2-methyl-1,1'-biphenyl" are different compounds.

Synthesis and Chemical Context

- Preparation: A chemical process for the preparation of 3-chloro-2-methyl-[1,1'-biphenyl] is described in one of the search results . This suggests that similar chemical processes could potentially be adapted for the synthesis of 3'-Bromo-2-methyl-1,1'-biphenyl or related compounds .

- Biphenyl Derivatives: A review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .

Potential Applications

Given the chemical similarity of 3-Bromo-2-methyl-1,1'-biphenyl to other biphenyl compounds and the information gleaned from the search results, potential applications can be suggested:

- Pharmaceuticals: Another similar compound, 1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-piperidinecarboxylicacid, is listed as a synonym for BMS-8 . This suggests that modified biphenyl compounds could be relevant in pharmaceutical applications .

- Pyrethroid Ester Insecticides: 3-chloro-2-methyl-[1,1'-biphenyl] is related to alcohols that yield a variety of esters of interest because of their insecticidal activity when combined with appropriate carboxylic acids .

- Organic Building Blocks: 3-Bromo-2-methyl-1,1'-biphenyl is categorized as an organic building block, implying its use in the synthesis of more complex organic molecules .

Importance of Compound Characterization

Mechanism of Action

The mechanism of action of 3’-Bromo-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biphenyl structure allows it to interact with aromatic systems and participate in π-π stacking interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3'-Bromo-2-methyl-1,1'-biphenyl with key analogs, highlighting substituent effects on molecular weight, hydrophobicity (log P), and reactivity:

*Note: Data for 3'-Bromo-2-methyl-1,1'-biphenyl are inferred from analogs. Log P values are estimated based on substituent contributions (e.g., bromine increases hydrophobicity by ~0.6–0.8 units compared to hydrogen) .

Key Observations:

- Substituent Effects : Bromine and iodine significantly increase molecular weight and hydrophobicity (log P) compared to methyl or methoxy groups. For example, 3-Bromo-4-iodo-1,1'-biphenyl has a log P ~5.0 due to halogen atoms , whereas 4-Methyl-1,1’-biphenyl (log P 3.9) is less hydrophobic .

- Physical State : Most brominated biphenyls are solids, with crystalline forms observed in halogen-rich derivatives (e.g., 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl) .

Environmental Degradation and Stability

Biphenyl derivatives exhibit varying degradation rates based on substituents:

- Biphenyl and biphenyl oxide showed near-complete degradation (>90%) in microbial treatments within 4–5 months .

- Halogenated analogs: Bromine and chlorine substituents reduce biodegradability due to electron-withdrawing effects. For example, 3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl is expected to persist longer in the environment compared to non-halogenated biphenyls .

Biological Activity

3'-Bromo-2-methyl-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by its unique structural features that include a bromine atom and a methyl group attached to its biphenyl backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article delves into the biological activity of 3'-Bromo-2-methyl-1,1'-biphenyl, exploring its synthesis, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of 3'-Bromo-2-methyl-1,1'-biphenyl can be represented as follows:

This compound can be synthesized through various methods, with the Suzuki–Miyaura coupling reaction being one of the most efficient approaches. This method allows for the formation of biphenyl derivatives with high yield and purity by coupling aryl halides with boronic acids under palladium catalysis.

The biological activity of 3'-Bromo-2-methyl-1,1'-biphenyl is primarily attributed to its ability to interact with various biomolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the biphenyl structure facilitates π-π stacking interactions with other aromatic systems. These interactions can enhance its biological efficacy against specific targets.

Biological Activities

Research has indicated that 3'-Bromo-2-methyl-1,1'-biphenyl exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of biphenyl derivatives, including 3'-Bromo-2-methyl-1,1'-biphenyl. Key findings include:

- Structure-Activity Relationship (SAR) Studies : Research shows that modifications to the biphenyl structure can significantly influence biological activity. For instance, variations in substituents on the aromatic rings have been correlated with changes in potency against specific biological targets .

- In Vitro Studies : In vitro assays have demonstrated that certain analogues of 3'-Bromo-2-methyl-1,1'-biphenyl exhibit selective toxicity towards cancer cell lines while sparing normal cells .

- Mechanistic Insights : Studies utilizing homogeneous time-resolved fluorescence (HTRF) have elucidated how biphenyl derivatives can inhibit key protein interactions involved in cancer progression .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to 3'-Bromo-2-methyl-1,1'-biphenyl:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3'-Bromo-2-methyl-1,1'-biphenyl | Bromine and methyl substituents | Antimicrobial and anti-inflammatory |

| 2-Bromo-2',6-dichloro-6'-methyl-biphenyl | Multiple halogens and methyl groups | Higher reactivity; potential for diverse applications |

| 2-Methyl-1,1'-biphenyl | Lacks halogen substituents | Simpler structure; reduced reactivity |

| 2-Bromo-3',5'-dimethyl-biphenyl | Two methyl groups and a bromine | Enhanced steric hindrance affecting reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.